Reduced Antimicrobial Potency of Halocidin Precursor B (15Hc) Compared to Precursor A (18Hc) Against Antibiotic-Resistant Bacteria
A direct comparison of synthetic monomers revealed that congeners of the 18-residue monomer (precursor A, 18Hc) were more active than those of the 15-residue monomer (precursor B, 15Hc) against clinically relevant drug-resistant strains [1]. This difference is attributed to the presence of the N-terminal Trp-Leu-Asn sequence in 18Hc, which is absent in 15Hc. This establishes the 15Hc precursor B as a low-activity baseline for SAR studies.
| Evidence Dimension | Antimicrobial Activity (Potency) |
|---|---|
| Target Compound Data | Significantly lower activity (Qualitative assessment from study) |
| Comparator Or Baseline | 18Hc (Halocidin Precursor A) |
| Quantified Difference | Qualitative: 18Hc congeners described as 'more active' than 15Hc congeners. |
| Conditions | In vitro antimicrobial assay against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa. |
Why This Matters
For procurement, this confirms that precursor B serves as a defined, low-activity control, essential for quantifying the functional contribution of specific N-terminal residues in new peptide designs.
- [1] Jang, W. S., Kim, K. N., Lee, Y. S., Nam, M. H., & Lee, I. H. (2002). Halocidin: a new antimicrobial peptide from hemocytes of the solitary tunicate, Halocynthia aurantium. FEBS letters, 521(1-3), 81-86. View Source
